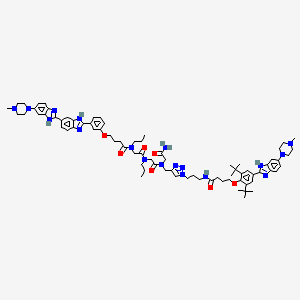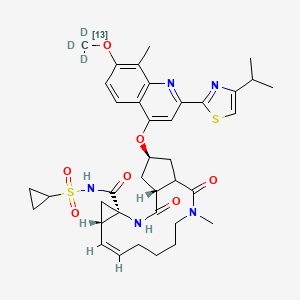
Mosapride-d5 Citric Amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mosapride-d5 Citric Amide is a deuterated form of Mosapride, a prokinetic agent that acts as a selective 5-HT4 receptor agonist. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound is C27H26D5ClFN3O9, and it has a molecular weight of 601.03 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mosapride-d5 Citric Amide involves the incorporation of deuterium atoms into the Mosapride molecule. This process typically includes the following steps:
Deuteration of Ethoxy Group: The ethoxy group in Mosapride is replaced with a deuterated ethoxy group (ethoxy-d5) using deuterated reagents.
Amidation: The deuterated Mosapride is then reacted with citric acid to form the citric amide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Mosapride are subjected to deuteration using deuterated reagents.
Purification: The deuterated product is purified using techniques such as crystallization and chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
Mosapride-d5 Citric Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学研究应用
Mosapride-d5 Citric Amide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in biological studies to investigate the metabolic pathways and pharmacokinetics of Mosapride.
Medicine: Utilized in pharmacological research to understand the mechanism of action and therapeutic potential of Mosapride.
Industry: Applied in the development of new pharmaceuticals and in the study of drug interactions and stability.
作用机制
Mosapride-d5 Citric Amide exerts its effects by acting as a selective 5-HT4 receptor agonist. The compound binds to 5-HT4 receptors in the gastrointestinal tract, stimulating the release of acetylcholine and enhancing gastrointestinal motility. This action helps in the treatment of conditions such as irritable bowel syndrome, acid reflux, and functional dyspepsia .
相似化合物的比较
Similar Compounds
Mosapride: The non-deuterated form of Mosapride-d5 Citric Amide, used for similar therapeutic purposes.
Cisapride: Another prokinetic agent that acts on 5-HT4 receptors but has a different safety profile.
Tegaserod: A selective 5-HT4 receptor agonist used for the treatment of irritable bowel syndrome with constipation.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the stability and metabolic profile of the compound, making it a valuable tool for studying the pharmacokinetics and metabolic pathways of Mosapride.
属性
分子式 |
C27H31ClFN3O9 |
|---|---|
分子量 |
601.0 g/mol |
IUPAC 名称 |
3-[[2-chloro-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]-5-(1,1,2,2,2-pentadeuterioethoxy)phenyl]carbamoyl]-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36)/i1D3,2D2 |
InChI 键 |
CHDDVZKTRICFBM-ZBJDZAJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O |
规范 SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


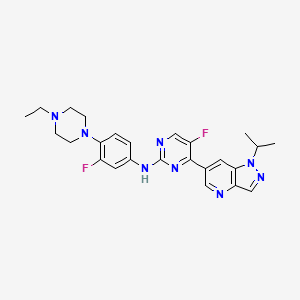
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)
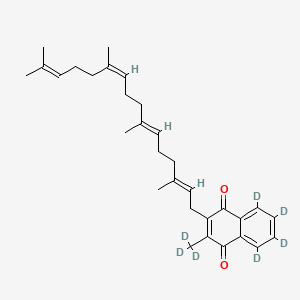

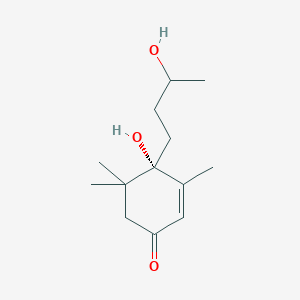
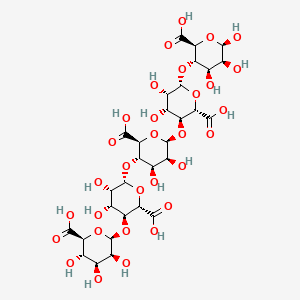
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)

![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
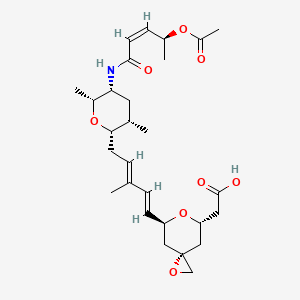
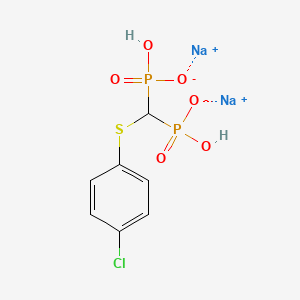
![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)
